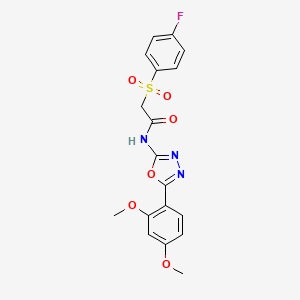
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C18H16FN3O6S and its molecular weight is 421.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacokinetics, and case studies highlighting its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxadiazole ring and a sulfonamide group. Its molecular formula is C15H16N4O5S with a molecular weight of approximately 360.28 g/mol. The presence of the dimethoxyphenyl and fluorophenyl groups contributes to its unique chemical properties.
Target Interactions
Compounds with similar oxadiazole structures have demonstrated a variety of biological activities, primarily through interactions with specific enzymes and receptors. The oxadiazole moiety is known for its ability to modulate enzyme activity, particularly in pathways related to inflammation and cancer.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in signal transduction pathways, influencing cellular proliferation and apoptosis.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, affecting neurotransmission and other physiological processes.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile of the compound is influenced by its chemical structure. The presence of polar groups enhances solubility, while lipophilic regions may facilitate membrane permeability.
Anticancer Activity
Research indicates that compounds with oxadiazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cell lines by targeting Bcl-2 proteins.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A-431 | 1.98 | Bcl-2 inhibition |
| Compound B | Jurkat | 1.61 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies show effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
- Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives range from 0.22 to 0.25 µg/mL against Gram-positive bacteria.
- Biofilm Formation Inhibition : The compound effectively reduces biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis.
Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated that the compound significantly inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of related compounds in models of Alzheimer's disease. The compounds showed promising results in enhancing cognitive functions in scopolamine-induced memory impairment models.
特性
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O6S/c1-26-12-5-8-14(15(9-12)27-2)17-21-22-18(28-17)20-16(23)10-29(24,25)13-6-3-11(19)4-7-13/h3-9H,10H2,1-2H3,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOHZYUKQOEUHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













